3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
Description
Evolution of Urea Derivatives in Medicinal Chemistry
Urea derivatives have occupied a central role in medicinal chemistry since the early 20th century. The first urea-based drug, suramin , was introduced in 1922 for treating Human African Trypanosomiasis, marking the beginning of urea’s therapeutic applications. Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors revolutionized organic chemistry, disproving vitalism and establishing urea as a foundational scaffold for drug design.
Modern applications leverage urea’s hydrogen-bonding capacity and structural versatility. For instance, sorafenib and linifanib , kinase inhibitors bearing urea moieties, exploit urea’s ability to form critical interactions with ATP-binding pockets. A 2021 review highlighted over 30 FDA-approved urea-containing drugs, spanning antiviral, anticancer, and antidiabetic therapies. The scaffold’s adaptability is further demonstrated in drug-coated balloons , where urea enhances localized drug delivery to vascular tissues.
Table 1: Milestones in Urea-Based Drug Development
Discovery and Development Timeline of Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine scaffold emerged in the 1970s with zolpidem , a GABAA receptor agonist approved for insomnia. Its "privileged structure" status arises from its ability to mimic purine bases, enabling interactions with diverse biological targets. By 2015, over 15 imidazo[1,2-a]pyridine-based candidates entered clinical trials, including olprinone (cardiotonic) and alpidem (anxiolytic).
Synthetic advancements, such as metal-free multicomponent reactions (2021), enabled efficient derivatization at positions 2, 3, and 8 of the core structure. For example, introducing carboxamide groups at C-8 improved solubility and target affinity in kinase inhibitors.
Table 2: Key Imidazo[1,2-a]pyridine Derivatives
Emergence of Hybrid Pharmacophores in Drug Design
Hybrid pharmacophores combine distinct structural motifs to enhance efficacy, selectivity, and pharmacokinetics. The fusion of urea and imidazo[1,2-a]pyridine in 3-(2,3-dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea exemplifies this strategy. Urea’s hydrogen-bonding network complements the imidazo[1,2-a]pyridine’s planar aromaticity, enabling simultaneous interactions with hydrophobic pockets and polar residues.
Recent work on pyrrolo-imidazo[1,2-a]pyridines demonstrated that annulation with pyrrole rings enhances DNA intercalation, suggesting similar benefits for urea hybrids. Hybridization also mitigates resistance mechanisms; for example, sorafenib-azaindole hybrids showed improved activity against kinase-resistant tumors.
Research Significance in Contemporary Pharmaceutical Sciences
This compound’s design addresses two critical challenges in drug discovery: polypharmacology and metabolic stability . The 2,3-dimethoxyphenyl moiety introduces electron-rich regions for π-π stacking, while the imidazo[1,2-a]pyridine core resists cytochrome P450-mediated oxidation. A 2022 patent survey identified 14 urea-imidazo[1,2-a]pyridine hybrids in oncology pipelines, underscoring their translational potential.
Current research focuses on proteolysis-targeting chimeras (PROTACs) , where the urea moiety recruits E3 ubiquitin ligases, and the imidazo[1,2-a]pyridine warhead binds target proteins. This bifunctionality enables selective degradation of oncogenic targets, as demonstrated in recent BRD4-PROTAC prototypes.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-20-12-8-11-19(22(20)30-2)25-23(28)27(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-26(18)21/h3-15H,16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOJMZOVENEMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. Its structure suggests potential pharmacological properties due to the presence of both dimethoxyphenyl and imidazopyridinyl groups. This article explores the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H20N4O3
- Molecular Weight : 402.4 g/mol
The primary target for this compound is IRAK4 (Interleukin-1 receptor-associated kinase 4) . The compound modulates IRAK4 activity, which is crucial in the Toll-like receptor signaling pathway involved in the innate immune response. This modulation suggests potential applications in immunotherapy and inflammatory diseases.
In Vitro Studies
A study evaluated various phenyl urea derivatives for their inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunotherapy. Among the tested compounds, those structurally related to this compound exhibited varying degrees of inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO) .
| Compound | IDO1 Inhibition IC50 (µM) | TDO Inhibition IC50 (µM) |
|---|---|---|
| i12 | 0.39 | Not determined |
| i13 | 0.45 | Not determined |
| i14 | 0.25 | Not determined |
The results indicated that structural modifications significantly influence biological activity. For instance, compounds with specific substitutions on the phenyl ring showed enhanced binding affinity to IDO1.
In Vivo Studies
In vivo studies conducted on murine models demonstrated that compounds similar to this compound could effectively reduce tumor growth without significant toxicity. These findings support the potential of this compound as a lead for developing new anti-cancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-3-phenylurea | Lacks imidazopyridinyl group | Moderate anti-inflammatory properties |
| 1-(2,3-Dimethoxyphenyl)-3-(2-pyridyl)urea | Contains pyridyl instead of imidazopyridinyl | Limited efficacy against IDO1 |
| 1-(2,3-Dimethoxyphenyl)-3-(imidazo[1,2-a]pyridin)u | Variation in imidazopyridinyl position | Enhanced binding affinity |
Comparison with Similar Compounds
Key Insights :
- The phenylurea moiety distinguishes it from simpler imidazo[1,2-a]pyridine derivatives, enabling interactions with polar residues in target proteins.
Comparison with Urea Derivatives
3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O) serves as a structural analog with a dimethylaminopropyl chain instead of the imidazo[1,2-a]pyridine core. Key differences include:
- Physicochemical Properties: The dimethylaminopropyl group in the analog increases basicity (pKa ~8.5), whereas the target compound’s imidazo[1,2-a]pyridine core is more planar and aromatic, favoring stacking interactions.
- In contrast, the target compound’s methoxy groups may introduce cytochrome P450-mediated metabolic liabilities.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) highlights the impact of ring saturation and additional functional groups:
- Structural Modifications : The tetrahydroimidazo[1,2-a]pyridine core in 1l reduces aromaticity, increasing conformational flexibility.
- Functional Groups: Nitrophenyl and cyano groups enhance electrophilicity, which may improve covalent binding but increase toxicity risks .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the imidazo[1,2-a]pyridine core, akin to methods described for 3ka–3na .
- Biological Potential: The dimethoxyphenyl group may confer selectivity toward kinases sensitive to methoxy-substituted inhibitors (e.g., VEGF receptors).
- Safety Considerations: Unlike 3-[3-(Dimethylamino)propyl]-1-phenylurea, the target compound’s aromatic substituents necessitate detailed toxicity profiling to assess reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
